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Introduction: The Analytical Imperative for
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Compound of Interest

Compound Name: 3,5-Diethyl-2-methylheptane

Cat. No.: B14534293

3,5-Diethyl-2-methylheptane (Ci2Hzs, Molecular Weight: 170.33 g/mol ) is a saturated
hydrocarbon whose structural complexity necessitates rigorous analytical verification.[1][2]
Unlike their linear counterparts, branched alkanes present unique spectroscopic signatures due
to the electronic and steric effects of their alkyl substituents. Accurate structural elucidation is
paramount, as subtle isomeric differences can lead to vastly different physical properties and
chemical reactivity. This guide establishes a foundational protocol for the definitive identification
of 3,5-Diethyl-2-methylheptane, ensuring the integrity of research and development activities
that may utilize this compound or its derivatives.

Table 1: Core Properties of 3,5-Diethyl-2-methylheptane

Property Value Source
Molecular Formula Ci2H26 [1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name 3,5-diethyl-2-methylheptane [1]

CAS Number 62198-92-9 [11[2]

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The locations of the methyl and ethyl
branches create several distinct electronic environments for the protons and carbon atoms,
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which will be fundamental to interpreting NMR spectra. The branching at positions C3 and C5
also creates preferential sites for fragmentation in mass spectrometry.

Caption: 2D representation of 3,5-Diethyl-2-methylheptane.

Mass Spectrometry (MS): Elucidating Structure
Through Fragmentation

Mass spectrometry of branched alkanes is dominated by cleavage at the branching points, a
direct consequence of the enhanced stability of the resulting secondary and tertiary
carbocations.[3][4] Under Electron lonization (El), the molecular ion (M*) peak for highly
branched alkanes is often weak or entirely absent due to the high propensity for fragmentation.

[3][5]

Causality in Fragmentation: The Stability Principle

The fragmentation of 3,5-Diethyl-2-methylheptane is governed by the formation of the most
stable carbocation. Cleavage of a C-C bond at a branch point is favored because it generates a
more substituted—and therefore more stable—carbocation.[5][6] The loss of the largest alkyl
substituent at a given branch is typically the most favored pathway, as this also leads to a more
stabilized radical co-product.[5]
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Caption: Generalized workflow for GC-MS analysis.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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o Sample Preparation: Dissolve ~1 mg of 3,5-Diethyl-2-methylheptane in 1 mL of a high-
purity volatile solvent like hexane or dichloromethane.

e Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer
equipped with an Electron lonization (EI) source.

e GC Parameters:

o Column: A non-polar capillary column (e.g., SE-30 or similar) is appropriate for alkane
separation.[7][8]

o Injection Volume: 1 pL.

o Inlet Temperature: 250°C.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
o MS Parameters:

o lonization Source: Electron lonization (EIl) at 70 eV.

o Source Temperature: 230°C.

o Mass Range: Scan from m/z 35 to 250.

Predicted Fragmentation and Data

The molecular ion (M*) is expected at m/z = 170, but it will likely be of very low abundance.
The major fragments will arise from cleavage at the C2, C3, and C5 positions.
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Caption: Predicted major fragmentation pathways for the molecule.

Table 2: Predicted Key Mass Fragments for 3,5-Diethyl-2-methylheptane
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ml/z

Proposed
Fragment lon

Origin of Loss

Significance

170

[CizHz26]*

Molecular lon (expect

very low abundance)

[3]

155

[Ci1H23]*

Loss of «CHs

Cleavage at C2, loss

of the methyl group.

141

[CioH21]*

Loss of «C2Hs

Cleavage at C3 or C5,
loss of an ethyl group.
This should be a

prominent peak.

127

[CoHa9]*

Loss of «C3H~

Cleavage at C2, loss
of the propyl fragment
(C1+C2 branch).

113

[CsHa17]*

Loss of «C4Ho

Cleavage at C3, loss

of the butyl fragment.

99

[C7H1s5]*

Loss of «CsH11

Cleavage at C5, loss
of the largest alkyl
fragment (pentyl
group). Thisis a
highly favored
fragmentation.[5][6]

71

[CsHaa]*

Represents the stable
C5 fragment itself.
Often a significant
peak in branched

alkanes.[6]

57

[CaHo]*

Represents a stable

butyl carbocation.

43

[CsH7]*

Represents a stable
propyl carbocation,

often the base peak.
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Infrared (IR) Spectroscopy: Probing Vibrational
Modes

For alkanes, IR spectroscopy is primarily used to confirm the presence of C-H bonds and the
absence of other functional groups. The spectrum is typically simple, dominated by C-H
stretching and bending vibrations.[9]

Experimental Protocol: Liquid Film Analysis

o Sample Preparation: As 3,5-Diethyl-2-methylheptane is a liquid at room temperature, no
solvent is needed. Place one or two drops of the neat liquid between two potassium bromide
(KBr) or sodium chloride (NaCl) salt plates.

 Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum from 4000 cm~1 to 600 cm~*. Acquire at least 16
scans to ensure a good signal-to-noise ratio.

e Processing: Perform a background scan of the clean salt plates first, which is then
automatically subtracted from the sample spectrum.

Expected Spectroscopic Features

The key diagnostic region for alkanes is between 3000 and 2850 cm~* and 1500 to 1300 cm™1,

Table 3: Characteristic IR Absorptions for 3,5-Diethyl-2-methylheptane
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Wavenumber . . .
(cm-?) Vibration Type Bond Intensity
2975 - 2950 Asymmetric Stretch C-H in CHs Strong

2930 - 2915 Asymmetric Stretch C-Hin CH2 Strong

2875 - 2860 Symmetric Stretch C-H in CHs Medium

2855 - 2845 Symmetric Stretch C-H in CHz Medium

1480 - 1440 Bending (Scissoring) C-Hin CH2 Medium

1385 - 1370 Bending (Umbrella) C-H in CHs Medium-Weak

Source: General principles of IR spectroscopy for alkanes.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete
structural assignment can be made.

Experimental Protocol: Sample Preparation and
Acquisition

o Sample Preparation: Dissolve 5-10 mg of 3,5-Diethyl-2-methylheptane in ~0.7 mL of a
deuterated solvent, such as chloroform-d (CDCIs) or benzene-ds. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for
better signal dispersion.[10]

e 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. This will show each unique
carbon as a single line, simplifying the spectrum.
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Predicted *H NMR Spectrum

Due to the presence of chiral centers at C3 and C5, some CH2 protons may be diastereotopic,

leading to more complex splitting than simple first-order analysis would predict. However, we

can predict the general features. The structure has multiple, distinct proton environments.

Table 4: Predicted *H NMR Data for 3,5-Diethyl-2-methylheptane (in CDCIs)

Proton Approx. Chemical Lo .
Environment Shift (5, ppm) Multiplicity Integration
CHs (at C1) 0.8-0.9 Triplet (t) 3H

CHs (at C2) 0.8-0.9 Doublet (d) 3H

CHs (in ethyl groups) 0.8-0.9 Triplets (t) 6H

CHz (at C6) 12-14 Multiplet (m) 2H

CHz (at C4) 12-14 Multiplet (m) 2H

CHz (in ethyl groups) 12-14 Multiplets (m) 4H

CH (at C2, C3, C5) 1.4-17 Multiplets (m) 3H

CH (at C7) 12-14 Multiplet (m) 1H

Note: Due to significant signal overlap in the 0.8-1.7 ppm aliphatic region, 2D NMR techniques

like COSY and HSQC would be required for unambiguous assignment.

Predicted *C NMR Spectrum

Assuming the diastereomers are not resolved, the number of unique carbon signals will reflect

the molecular symmetry. Given the structure, we can predict 12 distinct carbon signals.

Table 5: Predicted 3C NMR Signals for 3,5-Diethyl-2-methylheptane

Number of Unique Carbons Predicted
Total Carbon Signals 12
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Conclusion

The structural verification of 3,5-Diethyl-2-methylheptane is achieved through a synergistic
application of multiple spectroscopic techniques. Mass spectrometry reveals the molecular
weight and characteristic fragmentation patterns driven by carbocation stability. Infrared
spectroscopy confirms its alkane nature by identifying C-H vibrational modes. Finally, *H and
13C NMR provide a detailed map of the carbon-hydrogen framework, offering definitive proof of
connectivity. Together, these methods provide a robust and self-validating analytical package
for researchers and developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14534293#spectroscopic-data-for-3-5-diethyl-2-
methylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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